molecular formula C19H22N2O2 B11171852 3-benzamido-N-pentylbenzamide

3-benzamido-N-pentylbenzamide

Cat. No.: B11171852
M. Wt: 310.4 g/mol
InChI Key: APHAIUNVWGAXLA-UHFFFAOYSA-N
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Description

3-benzamido-N-pentylbenzamide is an organic compound with the molecular formula C19H22N2O2. It is a member of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two benzamide groups connected by a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-pentylbenzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient methods, such as the use of ultrasonic irradiation and reusable catalysts.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-pentylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield more oxidized benzamide derivatives, while reduction reactions may produce more reduced forms of the compound.

Scientific Research Applications

3-benzamido-N-pentylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-benzamido-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind with high affinity to a novel allosteric site in γ-aminobutyric acid (GABA) receptors in insects . This binding inhibits the GABA-induced currents, leading to its insecticidal effects. The compound’s interaction with GABA receptors highlights its potential as a neuroactive agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzamido-N-pentylbenzamide include other benzamide derivatives such as:

Uniqueness

What sets this compound apart from other benzamide derivatives is its unique structure, which includes a pentyl chain connecting two benzamide groups. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-benzamido-N-pentylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-2-3-7-13-20-18(22)16-11-8-12-17(14-16)21-19(23)15-9-5-4-6-10-15/h4-6,8-12,14H,2-3,7,13H2,1H3,(H,20,22)(H,21,23)

InChI Key

APHAIUNVWGAXLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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